molecular formula C10H16As2 B076301 1,2-Bis(dimethylarsino)benzene CAS No. 13246-32-7

1,2-Bis(dimethylarsino)benzene

Cat. No.: B076301
CAS No.: 13246-32-7
M. Wt: 286.08 g/mol
InChI Key: HUBWRAMPQVYBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(dimethylarsino)benzene is an organoarsenic compound with the chemical formula C₆H₄(As(CH₃)₂)₂. This compound consists of two dimethylarsino groups attached to adjacent carbon centers of a benzene ring. It is a colorless liquid and is primarily used as a chelating ligand in coordination chemistry .

Preparation Methods

1,2-Bis(dimethylarsino)benzene is synthesized through the reaction of ortho-dichlorobenzene with sodium dimethylarsenide. The reaction proceeds as follows :

C6H4Cl2+2NaAs(CH3)2C6H4(As(CH3)2)2+2NaClC₆H₄Cl₂ + 2 NaAs(CH₃)₂ → C₆H₄(As(CH₃)₂)₂ + 2 NaCl C6​H4​Cl2​+2NaAs(CH3​)2​→C6​H4​(As(CH3​)2​)2​+2NaCl

This reaction yields this compound as a colorless liquid. Industrial production methods are similar, involving the same reactants and conditions to ensure high purity and yield.

Chemical Reactions Analysis

1,2-Bis(dimethylarsino)benzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxygen for oxidation and various metal salts for coordination chemistry. The major products formed are metal complexes with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethylarsino)benzene involves its role as a chelating ligand. It forms stable complexes with metal ions by coordinating through its arsenic atoms. This coordination stabilizes the metal center, allowing for unique reactivity and properties. The molecular targets are typically metal ions, and the pathways involve the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

1,2-Bis(dimethylarsino)benzene is unique due to its compact structure and the long As-M bonds, which relieve crowding at the metal center. Similar compounds include:

These compounds differ in their ability to form chelating complexes and their structural properties, making this compound particularly valuable in coordination chemistry.

Properties

IUPAC Name

(2-dimethylarsanylphenyl)-dimethylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16As2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBWRAMPQVYBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](C)C1=CC=CC=C1[As](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16As2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157593
Record name 2-Phenylene-bis-dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-32-7
Record name 1,1′-(1,2-Phenylene)bis[1,1-dimethylarsine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylene-bis-dimethylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(dimethylarsino)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylene-bis-dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenylenebis(dimethylarsine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLENE-BIS-DIMETHYLARSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C0GW5M57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(dimethylarsino)benzene
Reactant of Route 2
1,2-Bis(dimethylarsino)benzene
Reactant of Route 3
1,2-Bis(dimethylarsino)benzene
Reactant of Route 4
1,2-Bis(dimethylarsino)benzene
Reactant of Route 5
1,2-Bis(dimethylarsino)benzene
Reactant of Route 6
1,2-Bis(dimethylarsino)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.